N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c25-22(20-14-8-3-9-15-20)17-24-23(26)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22,25H,3,8-9,14-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEMHYZYTPSFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-cyclohexyl-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or aldehydes, while reduction can produce cyclohexyl alcohol derivatives.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Hydrophobic vs. Polar Groups : The target compound’s hydroxyethyl group enhances polarity compared to analogs with purely hydrophobic substituents (e.g., thiadiazolyl-dimethylpropyl in ).
- Aromatic vs.
- Bioactive Moieties : The diazirinyl group in enables photoaffinity labeling, making it useful in chemoproteomics, whereas the thiadiazole in increases metabolic stability.
Physicochemical Properties
Notes:
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl moiety, and a diphenylpropanamide backbone. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits activity through various mechanisms:
- Opioid Receptor Modulation : The compound has been shown to interact with opioid receptors, specifically the mu-opioid receptor (MOR), which is crucial for its analgesic effects. Studies suggest that modifications in the N-substituent can enhance binding affinity and selectivity towards these receptors .
- Inflammatory Pathway Inhibition : It has been noted for its ability to modulate inflammatory pathways, particularly through the inhibition of IL-17 signaling. This pathway is involved in various inflammatory conditions such as psoriasis and rheumatoid arthritis .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Opioid Receptor Interaction
In a study focusing on opioid receptor interactions, this compound was evaluated for its binding affinity to MOR. Results indicated that the compound acted as a partial agonist, providing analgesic effects comparable to traditional opioids but with a potentially lower risk of addiction .
Case Study 2: Inflammation and Pain Management
Another investigation assessed the compound's role in managing inflammation-related pain. The study demonstrated that administration of this compound resulted in decreased levels of inflammatory cytokines and improved pain thresholds in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
